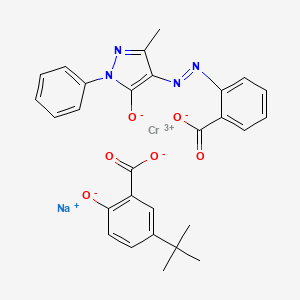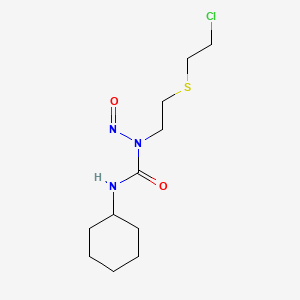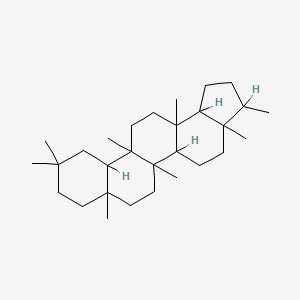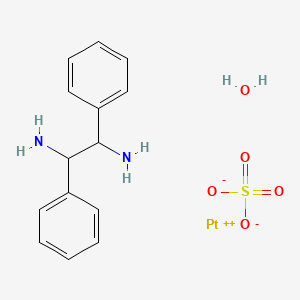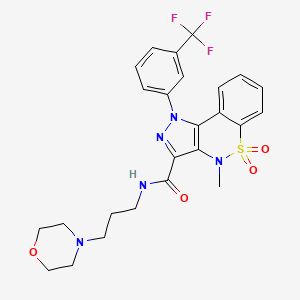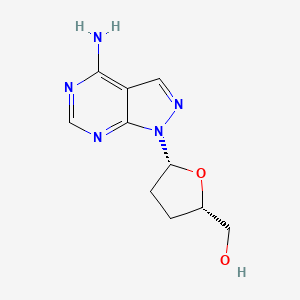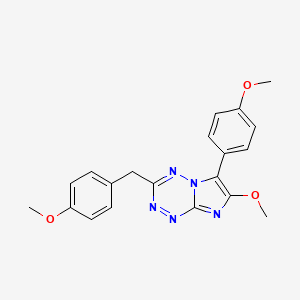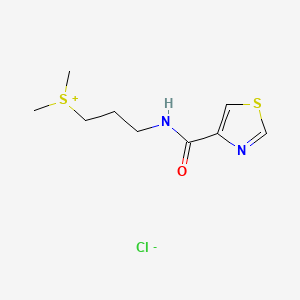
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride is a chemical compound with a molecular formula of C15H17ClN4OS4 It is known for its unique structure, which includes a thiazole ring, a sulfonium group, and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride typically involves the reaction of dimethyl sulfide with a thiazole derivative. The process begins with the formation of the thiazole ring, followed by the introduction of the sulfonium group. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the sulfonium chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonium group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with specific binding sites, while the sulfonium group can participate in redox reactions. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid share structural similarities with Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride.
Sulfonium Compounds: Dimethyl sulfonium iodide and trimethyl sulfonium chloride are examples of compounds with similar sulfonium groups.
Uniqueness
What sets this compound apart is its combination of a thiazole ring and a sulfonium group, which imparts unique chemical and biological properties
Propiedades
Número CAS |
80337-62-8 |
|---|---|
Fórmula molecular |
C9H15ClN2OS2 |
Peso molecular |
266.8 g/mol |
Nombre IUPAC |
dimethyl-[3-(1,3-thiazole-4-carbonylamino)propyl]sulfanium;chloride |
InChI |
InChI=1S/C9H14N2OS2.ClH/c1-14(2)5-3-4-10-9(12)8-6-13-7-11-8;/h6-7H,3-5H2,1-2H3;1H |
Clave InChI |
ICDFZWWWMNCEKI-UHFFFAOYSA-N |
SMILES canónico |
C[S+](C)CCCNC(=O)C1=CSC=N1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


